Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a dihydrobenzo dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the dihydrobenzo dioxin intermediate, which is then reacted with appropriate reagents to introduce the hydroxyethyl and carbamoyl groups. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
methyl 4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-11-15(21)14-6-7-16-17(10-14)26-9-8-25-16/h2-7,10,15,21H,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPSFUJOFZKVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.